molecular formula C7H10O2 B7902192 2-Methyl-2,4-hexadienoic acid

2-Methyl-2,4-hexadienoic acid

Cat. No.: B7902192
M. Wt: 126.15 g/mol
InChI Key: SEVAVERBPBXACO-VNKDHWASSA-N
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Description

2-Methyl-2,4-hexadienoic acid is an organic compound featuring a conjugated diene system with a methyl group substituent, which makes it a valuable intermediate in organic synthesis and materials science. Its molecular structure is conducive to various chemical reactions, including Diels-Alder cycloadditions and polymerizations, enabling researchers to develop novel chemical entities and functional materials. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications or human consumption.Potential research applications for this compound and its derivatives may span multiple fields. In pharmaceutical research, structurally similar dienoic acids are used as building blocks for synthesizing more complex molecules, including potential anti-inflammatory and antimicrobial agents (Verified Market Reports, 2025). In polymer science, the reactive double bonds can facilitate the creation of specialty resins and plastics, potentially leading to materials with enhanced durability and heat resistance (Verified Market Reports, 2025). Furthermore, its conjugated system may be exploited in fragrance and flavor development or as a key intermediate in agrochemical research for creating new formulations (Verified Market Reports, 2025). Researchers value this chemical for its versatility as a synthetic precursor. The specific physicochemical properties, such as its melting point, boiling point, and solubility, should be confirmed prior to use in experimental design. Handling should adhere to strict laboratory safety protocols.

Properties

IUPAC Name

(2E,4E)-2-methylhexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVAVERBPBXACO-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2,4-hexadienoic acid can be synthesized through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves the use of solid acid catalysts to facilitate the ring-opening reactions of 6-methyl-5,6-dihydro-2-pyrone. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4-hexadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-2,4-hexadienoic acid are compared below with analogous hexadienoic acid derivatives (Table 1).

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name Molecular Formula Substituents/Modifications Source/Organism Biological Role/Function Stability/Reactivity
This compound C₇H₁₀O₂ Methyl at C2, double bonds at C2–C4 Fungi (Aspergillus floccosus) Detoxification shunt product in mycotoxin pathways Stable under neutral conditions
trans,trans-2,4-hexadienoic acid (sorbic acid) C₆H₈O₂ No methyl group, conjugated double bonds Synthetic/commercial production Food preservative (inhibits fungi/yeasts) Degrades under UV light
6-Hydroxy-trans,trans-2,4-hexadienoic acid C₆H₈O₃ Hydroxyl at C6, double bonds at C2–C4 Mammals (benzene metabolism) Urinary metabolite of benzene toxicity Oxidizes to muconic acid
(2Z,4E)-2-methyl-2,4-hexadienedioic acid C₇H₈O₄ Two carboxyl groups, methyl at C2 Fungi (Penicillium spp.) Shunt product in patulin/terreic acid pathways Prone to cyclization
2,4-Dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid C₇H₈O₅ Hydroxyls at C2/C4, oxo at C6, methyl at C5 Bacteria (Burkholderia spp.) Meta-cleavage product of THT degradation Lactonizes under acidic conditions
2-Hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid C₁₂H₁₀O₅ Aromatic phenyl group at C6, oxo at C6 Bacteria (Pseudomonas spp.) Meta-cleavage product of biphenyl degradation Cyclizes to chromanone derivatives

Structural and Functional Differences

Substituent Groups: this compound’s methyl group at C2 distinguishes it from sorbic acid, which lacks substituents. This methyl group may sterically hinder enzymatic interactions, influencing its role in fungal detoxification rather than antimicrobial activity . 6-Hydroxy-trans,trans-2,4-hexadienoic acid (COOH-M-OH) contains a hydroxyl group at C6, making it a polar metabolite in benzene toxicity. Unlike this compound, it is an end product of muconaldehyde (MUC) metabolism in mammalian systems .

Biosynthetic Context: Fungal (2Z,4E)-2-methyl-2,4-hexadienedioic acid is a diverted intermediate in mycotoxin pathways, whereas bacterial meta-cleavage products (e.g., 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid) are transient intermediates in aromatic hydrocarbon degradation .

Stability: Compounds with hydroxyl/oxo groups (e.g., 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid) are prone to lactonization or cyclization, limiting their persistence . In contrast, this compound remains stable unless metabolized further .

Contradictions and Limitations

  • Labeling Anomalies: In A.
  • Artifact Formation: Acidic extraction of 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid leads to lactonization, complicating its isolation and analysis .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-Methyl-2,4-hexadienoic acid in microbial or fungal systems?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are primary tools. For example, LC-MS with diode array detection (DAD) at 280 nm enables quantification in fungal extracts, while GC-MS with trimethylsilyl (TMS) derivatization aids structural confirmation via fragmentation patterns (e.g., molecular ions at m/z 378/466) . Isotope labeling (e.g., ¹³C₇ incorporation) further validates metabolic pathways by tracking labeled intermediates .

Q. How is the stereochemical configuration of this compound determined in degradation studies?

  • Methodological Answer : Nuclear magnetic resonance (¹H NMR) and X-ray crystallography are critical. For instance, ¹H NMR confirmed the structure of the meta-cleavage product 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid in Pseudomonas sp. strain HBP1, while crystallography resolved cyclization products like 3-(chroman-4-on-2-yl)pyruvate .

Advanced Research Questions

Q. How do isotope labeling experiments clarify the role of this compound as a shunt metabolite in fungal secondary metabolism?

  • Methodological Answer : Stable isotope tracing (e.g., ¹³C-labeled precursors) reveals metabolic flux. In Aspergillus floccosus, 76% ¹³C₇ labeling in (2Z,4E)-2-methyl-2,4-hexadienedioic acid confirmed its role as a shunt product in terreic acid biosynthesis. Compartmentalization hypotheses were tested by comparing labeled metabolite distribution in cytoplasmic vs. organelle-specific extracts .

Q. What enzymatic mechanisms govern the catabolism of this compound in bacterial systems?

  • Methodological Answer : Enzyme purification and kinetic assays are key. In Cupriavidus testosteroni, TesF (an acylating aldehyde dehydrogenase) and TesG (aldolase) sequentially process 2-hydroxy-2,4-hexadienoic acid into propionyl-CoA and pyruvate. Knockout strains and in vitro reconstitution experiments validate pathway steps .

Q. How do conflicting studies interpret the stability and fate of this compound derivatives in aqueous environments?

  • Methodological Answer : Competing hypotheses arise from stability assays and structural analysis. For example, meta-cleavage products like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid cyclize spontaneously into chroman derivatives in aqueous media, bypassing hydrolysis. However, hydrolase activity (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase) dominates in vivo, yielding salicylate .

Q. What genomic approaches identify biosynthetic gene clusters linked to this compound production?

  • Methodological Answer : Comparative genomics and transposon mutagenesis pinpoint gene clusters. In Mycobacterium tuberculosis, the tesE gene (identified via Tn5 mutagenesis) encodes a meta-cleavage enzyme critical for degrading steroid intermediates into 2-hydroxy-2,4-hexadienoic acid .

Data Contradiction Analysis

Q. How do studies reconcile the dual role of this compound as a detoxification product vs. a metabolic intermediate?

  • Methodological Answer : Compartmentalization studies resolve contradictions. In Aspergillus spp., this compound is a cytoplasmic detox product, while patulin biosynthesis occurs in vesicles, preventing toxicity. LC-MS quantification shows the shunt metabolite constitutes 10–20% of patulin yield, supporting compartmental models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,4-hexadienoic acid
Reactant of Route 2
2-Methyl-2,4-hexadienoic acid

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